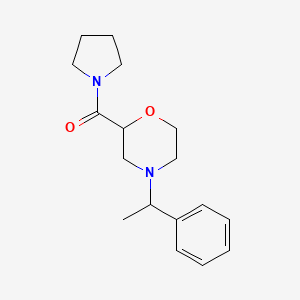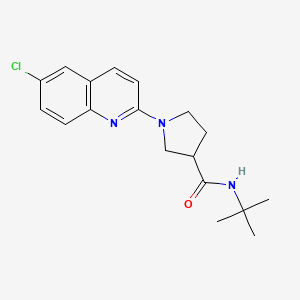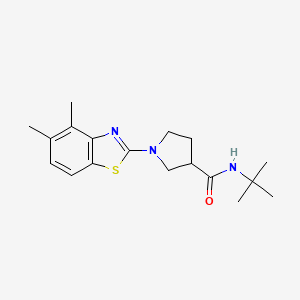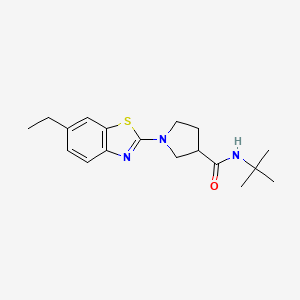![molecular formula C15H17ClN4O B6473334 4-[4-(4-chlorophenyl)piperazin-1-yl]-6-methoxypyrimidine CAS No. 2640845-77-6](/img/structure/B6473334.png)
4-[4-(4-chlorophenyl)piperazin-1-yl]-6-methoxypyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(4-chlorophenyl)piperazin-1-yl]-6-methoxypyrimidine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them valuable in various fields such as medicine, chemistry, and industry .
Métodos De Preparación
The synthesis of 4-[4-(4-chlorophenyl)piperazin-1-yl]-6-methoxypyrimidine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production methods often involve parallel solid-phase synthesis and photocatalytic synthesis .
Análisis De Reacciones Químicas
4-[4-(4-chlorophenyl)piperazin-1-yl]-6-methoxypyrimidine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4-[4-(4-chlorophenyl)piperazin-1-yl]-6-methoxypyrimidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological processes and pathways.
Medicine: It has potential therapeutic applications in the treatment of various diseases, including cancer, neurological disorders, and infectious diseases.
Industry: It is used in the development of new materials and chemicals
Mecanismo De Acción
The mechanism of action of 4-[4-(4-chlorophenyl)piperazin-1-yl]-6-methoxypyrimidine involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to changes in cellular processes and functions . The exact molecular targets and pathways involved depend on the specific application and context.
Comparación Con Compuestos Similares
4-[4-(4-chlorophenyl)piperazin-1-yl]-6-methoxypyrimidine can be compared with other similar compounds, such as:
Cetirizine: A widely used antihistamine that also contains a piperazine moiety.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: A compound with promising antibacterial activity.
1-(4-chlorobenzoyl)piperazine: A compound used in various pharmaceutical applications.
These compounds share structural similarities but differ in their specific biological activities and applications, highlighting the uniqueness of this compound.
Propiedades
IUPAC Name |
4-[4-(4-chlorophenyl)piperazin-1-yl]-6-methoxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O/c1-21-15-10-14(17-11-18-15)20-8-6-19(7-9-20)13-4-2-12(16)3-5-13/h2-5,10-11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBJSTSFTCFYKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCN(CC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(2,5-difluorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6473259.png)


![4,4,4-trifluoro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}butanamide](/img/structure/B6473278.png)
![N-[1-(4,6-dimethoxypyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6473285.png)

![4-methyl-6-(pyrrolidin-1-yl)-2-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B6473300.png)
![N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-3-yl)cyclopropanesulfonamide](/img/structure/B6473307.png)

![4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-methyl-2-(methylsulfanyl)pyrimidine](/img/structure/B6473333.png)
![N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}cyclopentanecarboxamide](/img/structure/B6473335.png)
![3-(4-{[4-(4-acetylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-2-carbonitrile](/img/structure/B6473351.png)

![2-cyclopropyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}acetamide](/img/structure/B6473361.png)
